3-Amino-3-cyclopentylpropanamide
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Overview
Description
3-Amino-3-cyclopentylpropanamide is an organic compound characterized by the presence of an amino group attached to a cyclopentyl ring and a propanamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-cyclopentylpropanamide can be achieved through several methods. One common approach involves the reaction of cyclopentylamine with acrylonitrile, followed by hydrogenation and subsequent hydrolysis to yield the desired product. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-cyclopentylpropanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) under hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amides or amines.
Scientific Research Applications
3-Amino-3-cyclopentylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Amino-3-cyclopentylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Aminopiperidine: Contains a six-membered ring instead of a five-membered cyclopentyl ring.
3-Aminoazepane: Features a seven-membered ring structure.
3-Aminopyrrolidine: Comprises a five-membered ring with different substituents
Uniqueness
3-Amino-3-cyclopentylpropanamide is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its cyclopentyl ring provides a rigid framework that can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
771522-21-5 |
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Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
3-amino-3-cyclopentylpropanamide |
InChI |
InChI=1S/C8H16N2O/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7H,1-5,9H2,(H2,10,11) |
InChI Key |
MZHUISGHEQKEPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(CC(=O)N)N |
Origin of Product |
United States |
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